Cas no 1618-36-6 (4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine)

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core with chloro and methyl substituents at the 4- and 5-positions, respectively. This structure serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its reactive chloro group enables further functionalization, while the methyl substitution enhances stability and influences electronic properties. The compound’s rigid scaffold is advantageous for designing targeted therapeutics due to its ability to modulate binding interactions. High purity and well-defined reactivity make it a valuable building block for drug discovery and development applications.
4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine structure
1618-36-6 structure
Product name:4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine
CAS No:1618-36-6
MF:C7H6ClN3
Molecular Weight:167.5956
MDL:MFCD09264586
CID:41672
PubChem ID:14809282

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-Chlor-5-methyl-pyrrolo<2,3-d>pyrimidin
    • 4-chloro-5-methyl-1H-pyrrolo[2,3-d]pyrimidine
    • 4-chloro-5-methyl-7H-pyrrolo<2,3-d>pyrimidine
    • 4-chloro-7-methyl-7-deazapurine
    • 6-chloro-7-methyl-7-deazapurine
    • 7H-PYRROLO[2,3-D]PYRIMIDINE,4-CHLORO-5-METHYL
    • QC-834
    • 4-Chloro-5-Methyl-7H-pyrr...
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-methyl-
    • NISJMYPRXDUYTF-UHFFFAOYSA-N
    • BCP28832
    • RP23046
    • PB25138
    • AB0022616
    • ST1191205
    • AM20080444
    • W3519
    • A810298
    • 618C366
    • 4-chloranyl-5-methyl-7H-py
    • EN300-367300
    • FT-0646941
    • J-515065
    • SCHEMBL357993
    • 4-Chloro-5-methyl-7H-pyrrolo[2 pound not3-d]pyrimidine
    • DTXSID60564259
    • MFCD09264586
    • CS-W008619
    • 1618-36-6
    • AKOS006330511
    • DS-10946
    • 4-chloranyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
    • SY011873
    • 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine
    • MDL: MFCD09264586
    • インチ: 1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
    • InChIKey: NISJMYPRXDUYTF-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=C([H])N=1)N([H])C([H])=C2C([H])([H])[H]

計算された属性

  • 精确分子量: 167.02500
  • 同位素质量: 167.0250249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 41.6

じっけんとくせい

  • 密度みつど: 1.51
  • Boiling Point: 280 ºC
  • フラッシュポイント: 123 ºC
  • Refractive Index: 1.71
  • PSA: 41.57000
  • LogP: 1.91970

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine Security Information

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D495436-25G
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6 97%
25g
$1445 2024-05-23
abcr
AB333718-1 g
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine; .
1618-36-6
1g
€175.60 2023-06-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03269-1G
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6 97%
1g
¥ 514.00 2023-04-03
TRC
C277195-500mg
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6
500mg
$ 415.00 2022-04-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03269-50G
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6 97%
50g
¥ 12,804.00 2023-04-03
abcr
AB333718-10 g
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine; .
1618-36-6
10g
€1012.00 2023-06-21
Enamine
EN300-367300-0.1g
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6 95.0%
0.1g
$29.0 2025-03-18
Enamine
EN300-367300-1.0g
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6 95.0%
1.0g
$55.0 2025-03-18
Enamine
EN300-367300-2.5g
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6 95.0%
2.5g
$113.0 2025-03-18
Fluorochem
076825-1g
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
1618-36-6 95%
1g
£71.00 2022-03-01

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine 関連文献

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidineに関する追加情報

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1618-36-6): A Comprehensive Overview

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1618-36-6) is a versatile and structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Chemical Properties

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a methyl group at the 5-position imparts unique chemical and physical properties to this molecule. It is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound exhibits excellent stability under various conditions, making it suitable for use in a wide range of chemical and biological assays.

Synthesis Methods

The synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied, and several efficient routes have been reported in the literature. One of the most common methods involves the reaction of 2-amino-3-chloropyridine with acetylacetone in the presence of a strong acid catalyst. This reaction proceeds via a condensation step followed by cyclization to form the desired pyrrolopyrimidine scaffold. Another approach involves the reaction of 2-amino-3-chloropyridine with methyl acetoacetate in the presence of an acid catalyst, which also yields 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. These synthetic methods are highly reproducible and can be scaled up for large-scale production.

Biological Activities

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to possess a wide range of biological activities, making it a valuable lead compound for drug discovery. One of its most notable properties is its ability to inhibit various kinases, which are key enzymes involved in cellular signaling pathways. Specifically, it has been reported to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property makes it a promising candidate for the development of anticancer drugs.

In addition to its kinase inhibitory activity, 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has also been investigated for its potential as an antiviral agent. Recent studies have demonstrated that it can effectively inhibit the replication of several RNA viruses, including influenza virus and hepatitis C virus (HCV). The mechanism of action involves interference with viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.

Recent Research Advancements

The therapeutic potential of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has been further explored in recent years through various preclinical studies. One notable study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antiproliferative activity against human cancer cell lines. The researchers found that modifications at the 7-position of the pyrrolopyrimidine ring significantly improved the potency and selectivity of the compounds.

In another study published in Antiviral Research, researchers investigated the antiviral activity of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine against SARS-CoV-2, the virus responsible for COVID-19. The results showed that this compound effectively inhibited viral replication in vitro by targeting RdRp. This finding highlights its potential as a lead compound for developing antiviral drugs against emerging viral threats.

Clinical Applications and Future Directions

The promising biological activities of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine have spurred interest in its clinical applications. Several derivatives of this compound are currently being evaluated in preclinical and early-stage clinical trials for their efficacy in treating various diseases. For example, one derivative has shown promising results in phase I clinical trials for treating advanced solid tumors.

Further research is needed to optimize the pharmacokinetic properties and reduce potential side effects associated with these compounds. Ongoing efforts focus on developing prodrugs and nanoparticle formulations to improve drug delivery and enhance therapeutic outcomes.

In conclusion, 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1618-36-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for drug development across multiple therapeutic areas. Continued research and development will undoubtedly uncover new applications and improve our understanding of this intriguing molecule.

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